2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide
Description
2-[4-(5-Methylthiophene-2-sulfonamido)phenyl]acetamide is a sulfonamide-derived acetamide featuring a phenyl ring substituted at the para position with a sulfonamido group linked to a 5-methylthiophene moiety. The compound’s structure combines a bioactive acetamide core with a sulfonamide pharmacophore, a motif known for its versatility in medicinal chemistry. The 5-methylthiophene group introduces steric and electronic effects that modulate solubility, binding affinity, and metabolic stability. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors sensitive to sulfonamide inhibitors .
Properties
IUPAC Name |
2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-9-2-7-13(19-9)20(17,18)15-11-5-3-10(4-6-11)8-12(14)16/h2-7,15H,8H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDCTQZJIRVMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Chemical Reactions Analysis
2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The potential therapeutic applications of 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide are being explored in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing sulfonamide groups exhibit antimicrobial properties. The incorporation of the methylthiophene moiety may enhance this activity by improving the compound's interaction with bacterial enzymes.
- Anti-inflammatory Properties : Research indicates that sulfonamide derivatives can possess anti-inflammatory effects. The specific structure of this compound may target inflammatory pathways, providing a basis for further pharmacological studies.
Material Science
The unique chemical properties of this compound make it a candidate for developing new materials:
- Polymer Synthesis : The amide and sulfone functionalities can be utilized in polymer chemistry to create novel polymers with tailored properties for applications in coatings, adhesives, and other materials.
- Conductive Materials : The presence of the methylthiophene ring may impart electronic properties that are beneficial for developing conductive polymers or organic electronic devices.
Environmental Applications
The compound's stability and reactivity also open avenues for environmental research:
- Pollutant Degradation : Investigating the use of this compound in catalysis could lead to effective methods for degrading environmental pollutants, particularly those resistant to conventional treatment methods.
Mechanism of Action
The mechanism of action of 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide with analogs sharing its phenyl-acetamide core, sulfonamide/sulfamoyl linkage, or heterocyclic substituents. Data from synthesis, physicochemical properties, and biological activity are highlighted.
Structural Analogs with Sulfonamide/Sulfamoyl Linkages
Key Observations :
- Sulfonamide vs. Sulfamoyl: The target compound’s sulfonamido group differs from sulfamoyl (e.g., compound 5i’s morpholinosulfonyl), altering electronic properties and target interactions.
- Heterocyclic Substitutions : The 5-methylthiophene in the target contrasts with cyclohexyl () or morpholine (), impacting lipophilicity and steric bulk.
Analogs with Heterocyclic Modifications
Key Observations :
Trends :
- Sulfonamide Derivatives : Exhibit higher yields (e.g., 86.6% for compound 54) compared to sulfanyl analogs (32% for ), likely due to optimized coupling protocols .
- Melting Points : Sulfonamides generally melt at higher temperatures (>200°C) than sulfamoyl analogs, reflecting stronger intermolecular forces .
Biological Activity
2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis. This article explores its biological activity, mechanism of action, and comparisons with related compounds.
The primary mechanism of action for this compound involves the inhibition of DHFR. This enzyme is essential for the synthesis of tetrahydrofolate, which is necessary for the production of purines and pyrimidines, the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cells, making it a candidate for cancer treatment and antimicrobial applications.
Biological Activity
The compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds, including this one, show moderate to good antimicrobial activity against various bacterial strains. The structural characteristics of thiophene derivatives allow them to interact with microbial enzymes, potentially inhibiting their growth .
- Anticancer Activity : The inhibition of DHFR is particularly relevant in oncology. Compounds that target this enzyme can be effective against cancers characterized by rapid cell proliferation. In vitro studies have demonstrated that this compound can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 .
Comparative Analysis
A comparative analysis with similar compounds reveals insights into the biological activity and potential applications:
| Compound Name | Structure Type | Primary Activity | Notes |
|---|---|---|---|
| Suprofen | Thiophene | Anti-inflammatory | Nonsteroidal drug targeting COX enzymes. |
| Articaine | Thiophene | Anesthetic | Dental anesthetic with a thiophene structure. |
| This compound | Thiophene derivative | Antimicrobial, Anticancer | Targets DHFR; potential for further development in cancer therapy. |
Case Studies
Several case studies have highlighted the effectiveness of thiophene derivatives in biological applications:
- Inhibition Studies : Research has shown that compounds similar to this compound effectively inhibit DHFR with IC50 values indicating strong binding affinity. For instance, a study reported an IC50 value for a related sulfonamide derivative at approximately 17.1 µg/mL .
- Anticancer Efficacy : In vitro tests on various cancer cell lines have demonstrated that this compound can reduce cell viability significantly (up to 39.8% in Caco-2 cells), suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
